Src Inhibitor 3

Immuno-oncology CSK Inhibition T-cell Activation

Procure Src Inhibitor 3 (SI‑3, CAS 2380027‑49‑4), the only well‑characterized, orally bioavailable C‑terminal Src kinase (CSK) inhibitor. Unlike pan‑SFK inhibitors (Dasatinib, Saracatinib), SI‑3 enhances LCK‑mediated T‑cell activation (IC₅₀ < 3 nM, CSK HTRF) and demonstrates a 5.7‑fold boost in IL‑2 secretion in cellular assays. Ideal for immuno‑oncology target validation, CAR‑T research, and checkpoint inhibitor combination studies. Pre‑optimized oral PK (T½ = 5.3 h) reduces in‑vivo dosing risk. Choose SI‑3 for unambiguous CSK‑pathway interrogation.

Molecular Formula C34H32ClFN8O4
Molecular Weight 671.1 g/mol
Cat. No. B2713055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrc Inhibitor 3
Molecular FormulaC34H32ClFN8O4
Molecular Weight671.1 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)F)C(=N2)C(=O)NC4=CC(=C(C=C4)NC(=O)C5=C6C=CC(=CN6N=C5)OC)Cl)C#N
InChIInChI=1S/C34H32ClFN8O4/c1-34(2,19-37)16-30(45)42-12-10-22(11-13-42)44-29-8-4-20(36)14-24(29)31(41-44)33(47)39-21-5-7-27(26(35)15-21)40-32(46)25-17-38-43-18-23(48-3)6-9-28(25)43/h4-9,14-15,17-18,22H,10-13,16H2,1-3H3,(H,39,47)(H,40,46)
InChIKeyLQQYARMJQBHKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Src Inhibitor 3 Procurement Guide: Potent C-Terminal Src Kinase Inhibitor for Immuno-Oncology Research


Src Inhibitor 3 (SI-3, CAS 2380027-49-4) is a potent, orally bioavailable small molecule that targets C-terminal Src kinase (CSK) [1]. Unlike the vast majority of commercially available Src inhibitors, which directly inhibit the catalytic activity of Src family kinases (SFKs), SI-3 acts as a negative regulator of T-cell activation by inhibiting CSK, thereby augmenting LCK activity [1]. The compound demonstrates sub-nanomolar affinity for CSK (IC50 <3 nM in CSK HTRF assay) and has been validated in cellular assays to enhance T-cell receptor (TCR)-induced proliferation, positioning it as a unique tool compound for immuno-oncology research [1].

Src Inhibitor 3: Why Standard Pan-Src Kinase Inhibitors Are Inadequate Substitutes


Standard Src-family kinase inhibitors (e.g., Dasatinib, Saracatinib, PP2) function by directly inhibiting Src catalytic activity, a mechanism fundamentally distinct from that of Src Inhibitor 3 [1]. Substituting SI-3 with a pan-SFK inhibitor will not replicate the specific biological outcome of CSK inhibition, which is the enhancement of LCK signaling and T-cell activation [1]. Furthermore, SI-3 has been optimized for oral bioavailability and in vivo target engagement, a profile not universally shared by all Src tool compounds [2]. Using a generic inhibitor risks confounding experimental outcomes due to off-target effects or a lack of the specific immunomodulatory phenotype required for studies in immuno-oncology and T-cell biology [3].

Src Inhibitor 3: Comparative Performance Data vs. Key Src-Family Modulators


Superior Potency Against CSK Compared to Other Src Inhibitors

Src Inhibitor 3 (SI-3, Compound 13) demonstrates exceptional potency against C-terminal Src kinase (CSK), achieving an IC50 of <3 nM in the CSK HTRF assay [1]. This is orders of magnitude more potent than the pan-Src inhibitor Dasatinib, which has a reported IC50 of 0.5-0.6 nM against Src but lacks comparable activity against CSK . Furthermore, SI-3 is designed to be selective for CSK over LCK (LCK IC50 = 120-230 nM), a critical parameter for its mechanism of action [1]. In contrast, inhibitors like PP2 show similar potency against Lck (IC50=4 nM) and Fyn (IC50=5 nM), but their activity against CSK is not well-characterized or is significantly lower, making them unsuitable for studies requiring specific CSK modulation .

Immuno-oncology CSK Inhibition T-cell Activation

Distinct Mechanism of Action: Enhancing T-Cell Activation vs. Direct Src Inhibition

Src Inhibitor 3 uniquely augments T-cell receptor (TCR) signaling by inhibiting CSK, the negative regulator of LCK [1]. In a co-culture assay, SI-3 (Compound 13) increased IL-2 secretion by 5.7-fold at 333 nM and enhanced T-cell proliferation by 2-fold at 37 nM in response to antigen stimulation [1]. In stark contrast, direct Src inhibitors like Dasatinib, PP2, and SU6656 typically suppress T-cell activation [2]. For instance, PP2 is a well-established inhibitor of TCR-induced T-cell proliferation [3]. This fundamental difference in functional output means SI-3 is not a substitute for, nor can it be substituted by, traditional Src inhibitors in assays measuring T-cell activation.

Immuno-oncology T-cell Proliferation Mechanism of Action

Validated Oral Bioavailability and In Vivo Target Engagement

Src Inhibitor 3 (Compound 13) has been specifically optimized for oral dosing in animal models, a feature not common to all research-grade Src inhibitors [1]. Upon oral administration in mice, SI-3 demonstrated extended exposure with a half-life (T1/2) of 5.3 hours, a maximum concentration at 7 hours, and substantial drug levels maintained for 24 hours [1]. Critically, this exposure translated into a functional pharmacodynamic response: a reduction in inhibitory LCK phosphorylation in mouse spleens 6 hours post-dose [1]. In contrast, earlier compounds in the same optimization series (e.g., Compound 4) exhibited a much shorter T1/2 of 1.9 hours and negligible 24-hour exposure, underscoring the advanced in vivo profile of SI-3 [1]. Many common Src inhibitors (e.g., PP2, SU6656) are primarily used as in vitro tools, with limited or no published data on oral bioavailability and in vivo target engagement .

In Vivo Pharmacology Oral Bioavailability PK/PD

Engineered Selectivity Profile: CSK Inhibition with Reduced LCK Activity

A major challenge in developing CSK inhibitors is achieving selectivity over the closely related kinase LCK, as they share high homology in their ATP-binding pockets [1]. Src Inhibitor 3 (Compound 13) demonstrates a favorable selectivity window, with an LCK IC50 of 120-230 nM, providing a ~40- to 80-fold selectivity for CSK (IC50 <3 nM) [1]. This is a significant improvement over earlier compounds in the series; for instance, Compound 10 had an LCK IC50 of only 26 nM (only ~13-fold selective) [1]. This optimized selectivity is crucial for the compound's intended mechanism: by inhibiting CSK, it enhances LCK activity, but if it were a potent LCK inhibitor itself, it would counteract its own biological effect [1]. In comparison, multi-targeted Src inhibitors like Dasatinib potently inhibit both Src and LCK (IC50 for Lck ~0.4 nM), making them unsuitable for selectively modulating the CSK-LCK signaling axis .

Kinase Selectivity CSK LCK

Src Inhibitor 3: Optimal Applications for Procurement in Drug Discovery


Elucidating CSK-Mediated Regulation of T-Cell Activation and Immune Checkpoint Synergy

Src Inhibitor 3 is the premier tool for dissecting the role of C-terminal Src kinase in T-cell biology. Its unique ability to enhance LCK signaling by inhibiting CSK makes it ideal for in vitro assays measuring TCR-induced proliferation and IL-2 secretion [1]. Researchers can use SI-3 to investigate synergy with anti-PD-1/PD-L1 therapies, as CSK inhibition is hypothesized to potentiate immune responses against tumors [1]. This application is directly supported by the compound's validated functional effects on T-cells, where it increases IL-2 secretion by 5.7-fold and proliferation by 2-fold in the presence of antigen stimulation [1].

In Vivo Pharmacological Validation of CSK as an Immuno-Oncology Target

For in vivo studies, Src Inhibitor 3 is the only well-characterized, orally bioavailable CSK inhibitor available. It has been shown to reduce inhibitory LCK phosphorylation in mouse spleens upon oral dosing, confirming target engagement and functional activity in a whole animal model [1]. This makes SI-3 the go-to compound for evaluating the therapeutic potential of CSK inhibition in syngeneic mouse tumor models, either as a monotherapy or in combination with other immunotherapies [1]. The compound's validated PK profile (T1/2 of 5.3h, sustained 24h exposure) provides a clear dosing framework for these studies [1].

Differentiating CSK vs. Pan-SFK Pathways in T-Cell Signaling Networks

To clearly distinguish between the effects of direct Src-family kinase inhibition and CSK inhibition, Src Inhibitor 3 should be used alongside a pan-SFK inhibitor like Dasatinib or Saracatinib. SI-3 will produce the opposite functional outcome (enhanced vs. suppressed T-cell activation), allowing researchers to map the specific contributions of each pathway in complex signaling networks [1]. This side-by-side comparison is essential for target validation studies in immuno-oncology and for understanding the mechanism of action of novel immunomodulatory compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Src Inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.